molecular formula C18H12FN3O3S2 B12156221 (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12156221
M. Wt: 401.4 g/mol
InChI Key: FDUQYSBRKFYPHG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a unique structure. Let’s break it down:

  • The (4E)-5-(4-fluorophenyl) part indicates a five-membered pyrrolidine ring with a fluorophenyl substituent.
  • The 4-[hydroxy(thiophen-2-yl)methylidene] segment features a thiophene ring with a hydroxymethylidene group attached.
  • The 1-(5-methyl-1,3,4-thiadiazol-2-yl) portion introduces a thiadiazole ring with a methyl group.
  • Finally, the pyrrolidine-2,3-dione unit completes the structure.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate precursors. For example:

    Thiophene Hydroxylation: Start with 4-fluorothiophene and perform hydroxylation to obtain the hydroxythiophene intermediate.

    Thiadiazole Formation: React the hydroxythiophene with thiosemicarbazide to form the 5-methyl-1,3,4-thiadiazol-2-yl moiety.

    Pyrrolidine Ring Formation: Combine the thiadiazole intermediate with an appropriate aldehyde (e.g., formaldehyde) to form the pyrrolidine ring.

    Final Hydroxylation: Introduce the hydroxymethylidene group by reacting the pyrrolidine intermediate with a suitable reagent.

Industrial Production:: Industrial-scale production typically involves optimized multistep processes, with careful purification and isolation steps.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, converting the sulfur-containing groups (thiophene and thiadiazole) to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the pyrrolidine-2,3-dione can yield the corresponding alcohol.

    Substitution: The fluorophenyl group is susceptible to substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the fluorine atom.

Major Products::
  • Oxidation: Sulfoxides or sulfones.
  • Reduction: Alcohol derivative.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigated for potential pharmaceutical properties due to its unique structure.

    Chemical Biology: Used as a probe in studies related to thiophenes and thiadiazoles.

    Materials Science: Explored for its electronic properties and potential as a building block in organic electronics.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

Remember that this information is based on available knowledge up to my last update in 2021. For the most recent research, consult scientific literature.

: Placeholder for citation.

Properties

Molecular Formula

C18H12FN3O3S2

Molecular Weight

401.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H12FN3O3S2/c1-9-20-21-18(27-9)22-14(10-4-6-11(19)7-5-10)13(16(24)17(22)25)15(23)12-3-2-8-26-12/h2-8,14,24H,1H3

InChI Key

FDUQYSBRKFYPHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

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